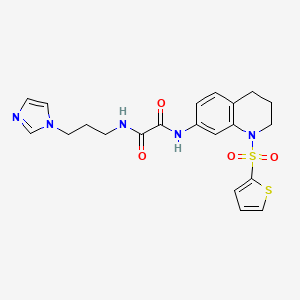

![molecular formula C9H16ClNO3 B2379296 Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride CAS No. 2230799-70-7](/img/structure/B2379296.png)

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

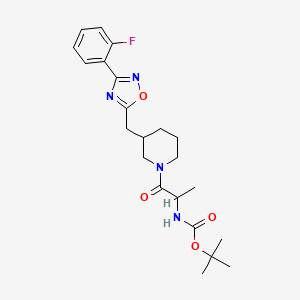

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while being still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

Bicyclo[2.1.1]hexanes are bicyclic structures with two carbon atoms shared between the two rings . These structures are characterized by their bridgehead carbon atoms, which are part of two or more rings .Chemical Reactions Analysis

The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes involves a [2+2] cycloaddition reaction . This reaction is part of a broader class of reactions known as cycloadditions, which are used to form ring structures.Scientific Research Applications

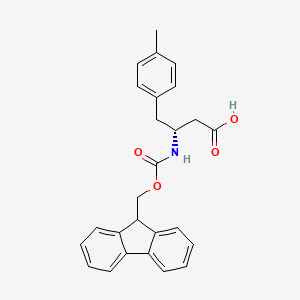

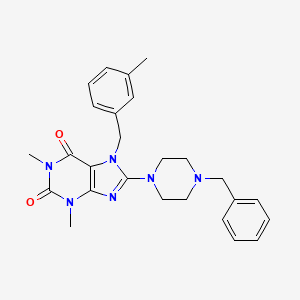

Synthesis and Evaluation in Pharmaceutical Chemistry

Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate; hydrochloride and its derivatives are primarily studied for their synthesis and potential applications in pharmaceutical chemistry. For instance, derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been evaluated for their antimalarial activities against P. falciparum and antimycobacterium, as well as cytotoxic activity against Vero cell (Ningsanont et al., 2003). Additionally, a stereocontrolled synthesis of stereo isomers of 2-Oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid esters, which are structurally related, has been achieved from pyroglutamic esters (Mulzer et al., 2000).

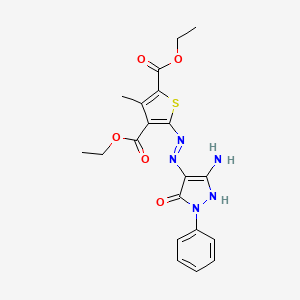

Synthesis Methods and Characterization

The synthesis and molecular characterization of compounds related to Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate; hydrochloride is another area of research. For example, efficient and highly regioselective synthesis methods have been developed for related compounds, such as ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which were achieved using ultrasound irradiation (Machado et al., 2011). The synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, as a cyclic amino acid ester, and its structural characterization through X-ray diffraction analysis is another example of this area of research (Moriguchi et al., 2014).

Modification and Application in Chemistry

Research also focuses on modifying the structure of Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate; hydrochloride to create novel derivatives with potential applications in chemistry. For example, successful nucleophilic substitution at the bridgehead position of the 2-azabicyclo[2.1.1]hexane ring system has led to the construction of novel derivatives with a wider range of functional groups, potentially useful as ligands for nicotinic acetylcholine receptors (Malpass et al., 2003).

Polymorphism and Solid-State Characterization

Another significant area of research is the study of polymorphism and solid-state characterization of related compounds. A spectroscopic and diffractometric study of polymorphism in Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, an investigational pharmaceutical compound, provides insight into the challenges of analytical and physical characterization of such compounds (Vogt et al., 2013).

Future Directions

Properties

IUPAC Name |

ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-2-12-7(11)8-3-9(4-8,5-10)13-6-8;/h2-6,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHCYJUVMLWNMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C12CC(C1)(OC2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230799-70-7 |

Source

|

| Record name | ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-{5-cyano-[2,3'-bipyridin]-6-yl}piperazine-1-carboxylate](/img/structure/B2379225.png)

![5-[2-chloro-6-nitro-4-(trifluoromethyl)phenoxy]-N-methanesulfonyl-2-nitrobenzamide](/img/structure/B2379228.png)

![ethyl 4-(2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamido)benzoate](/img/structure/B2379229.png)

![6-{2-[(dimethylsulfamoyl)amino]ethyl}-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2379230.png)

![3-Ethenylsulfonyl-N-[2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]propanamide](/img/structure/B2379233.png)

![1-(2-Chlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2379236.png)